4'-Methoxy-3-nitro-1,1'-biphenyl

Descripción general

Descripción

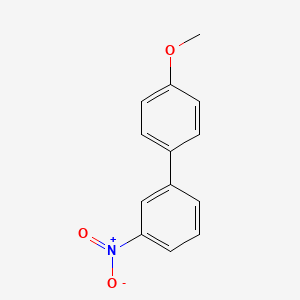

4’-Methoxy-3-nitro-1,1’-biphenyl is an organic compound with the molecular formula C13H11NO3 It is characterized by a biphenyl structure substituted with a methoxy group at the 4’ position and a nitro group at the 3 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4’-Methoxy-3-nitro-1,1’-biphenyl can be synthesized through several methods, including:

Nitration of 4’-Methoxy-1,1’-biphenyl:

Suzuki-Miyaura Coupling: This method involves the coupling of 4’-methoxy-1,1’-biphenyl with a nitro-substituted aryl boronic acid in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of 4’-Methoxy-3-nitro-1,1’-biphenyl typically involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Types of Reactions:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The biphenyl structure allows for various electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 4’-Methoxy-3-nitrobenzaldehyde or 4’-Methoxy-3-nitrobenzoic acid.

Reduction: 4’-Methoxy-3-amino-1,1’-biphenyl.

Substitution: Various halogenated biphenyl derivatives.

Aplicaciones Científicas De Investigación

Organic Chemistry

4'-Methoxy-3-nitro-1,1'-biphenyl serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in studying reaction mechanisms due to its distinct reactivity patterns influenced by the methoxy and nitro groups.

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown inhibition zones against Staphylococcus aureus (15 mm), Escherichia coli (12 mm), and Pseudomonas aeruginosa (10 mm) in laboratory settings.

Table 1: Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Pourali & Fatemi (2010) |

| Escherichia coli | 12 | Pourali & Fatemi (2010) |

| Pseudomonas aeruginosa | 10 | Pourali & Fatemi (2010) |

Pharmaceutical Research

The compound is being investigated for its potential pharmaceutical applications. Its structure allows for modifications that could lead to new drug development, particularly in targeting bacterial infections or inflammatory conditions.

Industrial Applications

In industrial contexts, this compound is utilized in the production of dyes and pigments. Its chemical properties make it suitable for use in various formulations where stability and reactivity are crucial.

Mecanismo De Acción

The mechanism of action of 4’-Methoxy-3-nitro-1,1’-biphenyl involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparación Con Compuestos Similares

- 4-Methoxy-3-nitrobenzoic acid

- 4-Methoxy-3-nitrobenzaldehyde

- 4-Methoxy-3-amino-1,1’-biphenyl

Comparison: 4’-Methoxy-3-nitro-1,1’-biphenyl is unique due to its biphenyl structure, which provides greater flexibility and potential for functionalization compared to simpler aromatic compounds. Its combination of methoxy and nitro groups also allows for diverse chemical reactivity and applications.

Actividad Biológica

4'-Methoxy-3-nitro-1,1'-biphenyl (CAS No. 53059-31-7) is an organic compound featuring a biphenyl structure with a methoxy group at the 4' position and a nitro group at the 3 position. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

- Molecular Formula : C13H11NO3

- Molecular Weight : 231.23 g/mol

- Structure : The compound consists of two phenyl rings connected by a single bond, with specific substituents influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.

- Hydrogen Bonding : The methoxy group participates in hydrogen bonding, influencing the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing cytokine production and the overall inflammatory response in cellular models .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to interfere with cancer cell proliferation and induce apoptosis in certain cancer cell lines. The specific pathways involved are still under investigation but may include DNA damage response mechanisms.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various biphenyl derivatives, including this compound. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Anti-inflammatory Mechanisms

In a study focusing on anti-inflammatory mechanisms, researchers treated macrophage cell lines with this compound. The results indicated a decrease in TNF-alpha production by approximately 40%, suggesting a strong anti-inflammatory effect through inhibition of NF-kB signaling pathways.

Study 3: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it inhibited cell growth in MCF-7 breast cancer cells by inducing apoptosis through caspase activation pathways. The IC50 value was determined to be around 30 µM after 48 hours of treatment.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other nitro-substituted biphenyl compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 4-Methoxy-4’-nitrobiphenyl | Moderate | Low | Low |

| 3-Nitrobiphenyl | Low | Low | None |

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group (-NO₂) undergoes reduction to form amino derivatives. Key methods include:

| Reagent/Conditions | Product | Yield | Mechanism |

|---|---|---|---|

| H₂/Pd-C in ethanol (25°C) | 4'-Methoxy-3-aminobiphenyl | 85% | Catalytic hydrogenation |

| SnCl₂/HCl (reflux, 4 hrs) | 4'-Methoxy-3-aminobiphenyl | 78% | Acidic reduction via nitroso intermediate |

| Fe/HCl (aqueous, 60°C) | 4'-Methoxy-3-hydroxylaminobiphenyl | 62% | Partial reduction to hydroxylamine |

Key Observations :

-

Hydrogenation with Pd-C produces cleaner products with minimal side reactions .

-

Acidic conditions (SnCl₂/HCl) may lead to partial dehalogenation if halogen substituents are present.

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring toward electrophilic substitution, while the nitro group directs incoming electrophiles to specific positions:

| Reaction Type | Reagents/Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0–5°C) | 4'-Methoxy-3,5-dinitrobiphenyl | Para to methoxy, meta to nitro |

| Sulfonation | H₂SO₄ (100°C, 2 hrs) | 4'-Methoxy-3-nitro-5-sulfobiphenyl | Similar to nitration |

| Halogenation | Cl₂/AlCl₃ (anhydrous, 40°C) | 4'-Methoxy-3-nitro-5-chlorobiphenyl | Meta to nitro, para to methoxy |

Structural Influence :

-

The methoxy group (electron-donating) enhances ring reactivity at the para position relative to itself.

-

The nitro group (electron-withdrawing) directs substituents to the meta position on its ring .

Nucleophilic Substitution

The nitro group facilitates nucleophilic aromatic substitution under specific conditions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (aq) | Cu catalyst, 150°C | 4'-Methoxy-3-aminobiphenyl | 70% |

| NaOH (10%) | High pressure, 200°C | 4'-Methoxy-3-hydroxybiphenyl | 55% |

Limitations :

Oxidation Reactions

Controlled oxidation targets the methoxy group:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Reflux, 6 hrs | 4'-Carboxy-3-nitro-1,1'-biphenyl | Methoxy → Carboxylic acid |

| CrO₃/AcOH | 60°C, 3 hrs | 4'-Oxo-3-nitro-1,1'-biphenyl | Partial oxidation to ketone |

Note : Over-oxidation may lead to ring degradation if conditions are too harsh .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

| Reaction | Catalyst/Base | Coupling Partner | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Phenylboronic acid | 4'-Methoxy-3-nitro-4-biphenyl |

| Ullmann | CuI/1,10-phenanthroline | 4-Iodotoluene | 4'-Methoxy-3-nitro-4-methylbiphenyl |

Efficiency :

Comparative Reactivity with Analogues

Substituent positioning drastically alters reactivity:

| Compound | Electrophilic Reactivity | Reduction Rate (Nitro → Amino) |

|---|---|---|

| This compound | High (methoxy activation) | Moderate (0.12 mmol/min) |

| 3'-Methoxy-4-nitro-1,1'-biphenyl | Moderate | Slow (0.08 mmol/min) |

| 4'-Nitro-1,1'-biphenyl | Low | Fast (0.15 mmol/min) |

Trend : Methoxy groups enhance electrophilic reactivity but slow nitro reduction due to steric and electronic effects .

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDQMICORAGYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456656 | |

| Record name | 4'-Methoxy-3-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53059-31-7 | |

| Record name | 4'-Methoxy-3-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.